molecular formula C23H25N5O B253973 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one

Katalognummer B253973
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: OEBNLWLVYZMCTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP-3, and it is a pyrrole-based kinase inhibitor that has shown promising results in cancer research, inflammation, and other diseases.

Wirkmechanismus

The mechanism of action of MBP-3 involves the inhibition of specific kinases involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MBP-3 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. MBP-3 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using MBP-3 in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of this compound for use in various experiments. However, one of the limitations of using MBP-3 is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its applications in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on MBP-3. One of the primary directions is the development of new cancer treatments based on this compound. Researchers are also exploring the potential applications of MBP-3 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Additionally, there is ongoing research on the potential toxicity of MBP-3 and ways to mitigate this toxicity to expand its applications in various experiments.

Synthesemethoden

The synthesis of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one involves the reaction between 4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one and hydrazine hydrate. This reaction leads to the formation of MBP-3. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

MBP-3 has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that MBP-3 can inhibit the growth of cancer cells by targeting specific kinases involved in cancer cell proliferation. This makes MBP-3 a promising candidate for the development of new cancer treatments.

Eigenschaften

Produktname

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one

Molekularformel

C23H25N5O

Molekulargewicht

387.5 g/mol

IUPAC-Name

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-one

InChI

InChI=1S/C23H25N5O/c1-15-5-10-18-19(13-15)26-23(25-18)21-20(29)14-28(22(21)24)17-8-6-16(7-9-17)27-11-3-2-4-12-27/h5-10,13H,2-4,11-12,14,24H2,1H3,(H,25,26)

InChI-Schlüssel

OEBNLWLVYZMCTF-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)N5CCCCC5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.